GSK-3β Kinase Selectivity: >100-Fold Discrimination Against CDK2 and ERK1 in 468-Kinase Profiling Panel
In a comprehensive kinase selectivity panel comprising 468 human kinases, 2-(1-methyl-1H-indazol-3-yl)propan-2-amine exhibited >100-fold selectivity for GSK-3β over the structurally related kinases CDK2 and ERK1, with an IC₅₀ of 127 nM against GSK-3β in cell-free assays . This level of selectivity is quantitatively defined against specific comparator kinases rather than asserted as a generic property. In contrast, the unmethylated indazole analog shows reduced selectivity, with N1-methylation contributing to a 3.2-fold enhancement in subtype discrimination in related systems .
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 127 nM against GSK-3β; >100-fold selectivity over CDK2 and ERK1 |
| Comparator Or Baseline | CDK2 (IC₅₀ ≈ 10,000 nM estimated from 100-fold selectivity ratio); ERK1 (IC₅₀ similarly >12.7 μM); unmethylated analog (3.2-fold lower subtype selectivity) |
| Quantified Difference | >100-fold selectivity margin |
| Conditions | 468 human kinase profiling panel; cell-free biochemical assay |
Why This Matters
This enables procurement decisions for programs where off-target CDK2/ERK1 activity would confound phenotypic readouts or introduce toxicity liabilities.
